Allyltributylstannane
Overview
Description
Allyltributylstannane: is an organotin compound with the chemical formula C15H32Sn tributyl-2-propenylstannane . This compound is a clear, colorless liquid that is primarily used as an allylation reagent in organic synthesis .
Mechanism of Action
Target of Action
Allyltributyltin is primarily used as an allylation reagent . Its primary targets are aldehydes, which it interacts with in the presence of catalysts such as chiral Lewis acids and ytterbium (III) trifluoromethanesulfonate .
Mode of Action
The compound undergoes a reaction known as allylation, where it adds an allyl group to its target molecules . This process is facilitated by the aforementioned catalysts . Allyltributyltin can also undergo tetrakis (triphenylphosphine)palladium (0) catalyzed coupling with iodoquinones and allyl acetates .
Biochemical Pathways
The primary biochemical pathway affected by Allyltributyltin is the allylation of aldehydes, leading to the formation of homoallylic alcohols . This reaction is particularly efficient when trichloro-1,3,5-triazene is used .
Pharmacokinetics
Its physical properties such as its liquid form, density of 1068 g/mL at 25 °C (lit), and boiling point of 88-92 °C/02 mmHg (lit) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Allyltributyltin’s action is the formation of homoallylic alcohols through the allylation of aldehydes . These products have various applications in organic synthesis.
Action Environment
The action of Allyltributyltin can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, its reactivity can be enhanced by certain catalysts . It’s important to note that allyltributyltin is sensitive to air , and thus its storage and handling require specific conditions to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Allyltributyltin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions of Allyltributyltin is with chiral Lewis acids and ytterbium (III) trifluoromethanesulfonate, which catalyze the allylation of aldehydes. This reaction leads to the formation of homoallylic alcohols, which are important intermediates in organic synthesis. Additionally, Allyltributyltin undergoes coupling reactions with iodoquinones and allyl acetates, catalyzed by tetrakis(triphenylphosphine)palladium (0), further highlighting its versatility in biochemical processes .
Cellular Effects
Allyltributyltin has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, Allyltributyltin can disrupt the normal functioning of cellular signaling pathways, leading to altered gene expression and metabolic imbalances. These disruptions can result in changes in cell proliferation, differentiation, and apoptosis, ultimately affecting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of action of Allyltributyltin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Allyltributyltin binds to specific enzymes and proteins, altering their activity and function. This binding can lead to the inhibition or activation of these enzymes, resulting in downstream effects on various biochemical pathways. Additionally, Allyltributyltin can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyltributyltin can change over time due to its stability, degradation, and long-term impact on cellular function. Allyltributyltin is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Allyltributyltin has been associated with persistent changes in cellular function, including alterations in cell signaling, gene expression, and metabolic processes. These temporal effects highlight the importance of monitoring the stability and degradation of Allyltributyltin in experimental settings .
Dosage Effects in Animal Models
The effects of Allyltributyltin vary with different dosages in animal models. At low doses, Allyltributyltin may have minimal impact on cellular and physiological processes. At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular signaling pathways, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. These findings underscore the importance of determining the appropriate dosage of Allyltributyltin in experimental and therapeutic applications .
Metabolic Pathways
Allyltributyltin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthetic processes. The interaction of Allyltributyltin with specific enzymes can modulate their activity, resulting in altered metabolic pathways and fluxes. These effects on metabolism are critical for understanding the broader impact of Allyltributyltin on cellular function and health .
Transport and Distribution
Within cells and tissues, Allyltributyltin is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. Allyltributyltin can be actively transported across cellular membranes, facilitated by specific transporters, and can bind to intracellular proteins that direct its distribution. The transport and distribution of Allyltributyltin are essential for its biochemical activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of Allyltributyltin is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Allyltributyltin can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of Allyltributyltin can influence its activity and function, as it interacts with different biomolecules in distinct cellular compartments. Understanding the subcellular localization of Allyltributyltin is crucial for elucidating its mechanism of action and its impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of allyl bromide with magnesium in anhydrous ether to form allylmagnesium bromide.
Direct Reaction: Another method involves the direct reaction of tributyltin chloride with allyl magnesium bromide in the presence of a catalyst.
Industrial Production Methods: Industrial production typically follows the Grignard reaction route due to its efficiency and high yield. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyltributylstannane undergoes substitution reactions with various halides in the presence of catalysts like tetrakis(triphenylphosphine)palladium(0).
Coupling Reactions: It is used in coupling reactions with iodoquinones and allyl acetates.
Common Reagents and Conditions:
Catalysts: Tetrakis(triphenylphosphine)palladium(0), chiral Lewis acids, ytterbium(III) trifluoromethanesulfonate.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Major Products Formed:
Homoallylic Alcohols: Formed from the allylation of aldehydes.
Allylbenzenes: Formed from the allylation of aryl halides.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Allyltrimethylsilane: Another allylation reagent but with silicon instead of tin.
Allylboronic Acid Pinacol Ester: Used for similar allylation reactions but involves boron.
Uniqueness: : Allyltributylstannane is unique due to its high reactivity and efficiency in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tributyl(prop-2-enyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;3H,1-2H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGRTLMDMVAFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179553 | |
Record name | Allyltributylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24850-33-7 | |
Record name | Allyltributyltin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24850-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyltributylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024850337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyltributylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltributylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYLTRIBUTYLSTANNANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOR8OD4103 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyltributyltin?
A1: Allyltributyltin has the molecular formula C15H32Sn and a molecular weight of 331.12 g/mol.
Q2: Is there any spectroscopic data available for allyltributyltin?
A2: While the provided abstracts do not detail specific spectroscopic data, they confirm the characterization of allyltributyltin and its derivatives through techniques like 1H NMR and 13C NMR. [, , , ]
Q3: What is the primary mode of action of allyltributyltin in organic reactions?
A3: Allyltributyltin acts as a source of allyl anion equivalents in the presence of suitable activators. It participates in reactions via a free-radical mechanism or through transmetalation with transition metal catalysts. [, , ]
Q4: How does allyltributyltin react with aldehydes?
A4: Allyltributyltin readily reacts with aldehydes in the presence of Lewis acid catalysts, such as silver(I) oxide, to yield homoallylic alcohols. This reaction, known as allylation, proceeds with varying degrees of enantioselectivity depending on the catalyst and reaction conditions. [, , , ]
Q5: Can allyltributyltin be used for reactions other than aldehyde allylation?
A5: Yes, allyltributyltin exhibits versatility in organic synthesis. It participates in reactions with pyridinium and quinolinium salts to form regio- and stereoselective allylated products. [, ] It's also utilized in the allylation of α-halogenated aryl ketones, leading to β,γ-unsaturated ketones via aryl rearrangement. []
Q6: Are there examples of allyltributyltin's use in natural product synthesis?
A6: Yes, a stereoselective synthesis of (+)-aspicillin, a polyhydroxylated macrolactone, utilized a lithium perchlorate-mediated addition of allyltributyltin to a key intermediate. []
Q7: Can the regioselectivity of allyltributyltin reactions be controlled?
A7: Yes, reaction conditions and substrates significantly influence the regioselectivity. For instance, reactions with 4-acylpyridinium salts exhibit divergent regioselectivities based on the electronic nature of the allyltin reagent. []
Q8: How does allyltributyltin contribute to asymmetric synthesis?
A8: While allyltributyltin itself is not chiral, it serves as a valuable reagent in asymmetric synthesis when coupled with chiral catalysts. For example, chiral (salen)chromium(III) complexes catalyze the enantioselective allylation of aldehydes with allyltributyltin under high pressure. []
Q9: What factors influence the enantioselectivity of allyltributyltin additions?
A9: Factors such as the structure of the chiral ligand, the nature of the Lewis acid, solvent, temperature, and pressure significantly impact enantioselectivity. [, , , ]
Q10: Is allyltributyltin air and moisture stable?
A10: Yes, allyltributyltin is generally considered air and moisture stable, making it relatively easy to handle compared to other organometallic reagents. []
Q11: Are there specific conditions that affect allyltributyltin’s stability?
A11: While generally stable, strong oxidizing agents and acidic conditions should be avoided as they can lead to the degradation of allyltributyltin. []
Q12: What are the safety considerations when handling allyltributyltin?
A12: As with all organotin compounds, appropriate safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, are crucial when working with allyltributyltin. []
Q13: Are there environmental concerns associated with allyltributyltin?
A13: Organotin compounds, in general, can pose environmental risks due to their potential toxicity to aquatic life. Therefore, responsible waste disposal and the exploration of less toxic alternatives are important considerations. []
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